Cas no 1779358-43-8 (Methyl 2-azaspiro[4.5]decane-3-carboxylate)
![Methyl 2-azaspiro[4.5]decane-3-carboxylate structure](https://ja.kuujia.com/scimg/cas/1779358-43-8x500.png)
Methyl 2-azaspiro[4.5]decane-3-carboxylate 化学的及び物理的性質
名前と識別子
-
- SCHEMBL23824307
- methyl 2-azaspiro[4.5]decane-3-carboxylate
- 1779358-43-8
- EN300-6478752
- Methyl 2-azaspiro[4.5]decane-3-carboxylate
-
- インチ: 1S/C11H19NO2/c1-14-10(13)9-7-11(8-12-9)5-3-2-4-6-11/h9,12H,2-8H2,1H3
- InChIKey: QWONXIIVGPVHQD-UHFFFAOYSA-N
- ほほえんだ: O(C)C(C1CC2(CN1)CCCCC2)=O
計算された属性
- せいみつぶんしりょう: 197.141578849g/mol
- どういたいしつりょう: 197.141578849g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 221
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 38.3Ų
- 疎水性パラメータ計算基準値(XlogP): 2.1
Methyl 2-azaspiro[4.5]decane-3-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6478752-5.0g |
methyl 2-azaspiro[4.5]decane-3-carboxylate |
1779358-43-8 | 5g |
$2816.0 | 2023-06-01 | ||
Enamine | EN300-6478752-1.0g |
methyl 2-azaspiro[4.5]decane-3-carboxylate |
1779358-43-8 | 1g |
$971.0 | 2023-06-01 | ||
Enamine | EN300-6478752-0.1g |
methyl 2-azaspiro[4.5]decane-3-carboxylate |
1779358-43-8 | 0.1g |
$855.0 | 2023-06-01 | ||
Enamine | EN300-6478752-0.25g |
methyl 2-azaspiro[4.5]decane-3-carboxylate |
1779358-43-8 | 0.25g |
$893.0 | 2023-06-01 | ||
Enamine | EN300-6478752-0.5g |
methyl 2-azaspiro[4.5]decane-3-carboxylate |
1779358-43-8 | 0.5g |
$933.0 | 2023-06-01 | ||
Enamine | EN300-6478752-2.5g |
methyl 2-azaspiro[4.5]decane-3-carboxylate |
1779358-43-8 | 2.5g |
$1903.0 | 2023-06-01 | ||
Enamine | EN300-6478752-0.05g |
methyl 2-azaspiro[4.5]decane-3-carboxylate |
1779358-43-8 | 0.05g |
$816.0 | 2023-06-01 | ||
Enamine | EN300-6478752-10.0g |
methyl 2-azaspiro[4.5]decane-3-carboxylate |
1779358-43-8 | 10g |
$4176.0 | 2023-06-01 |
Methyl 2-azaspiro[4.5]decane-3-carboxylate 関連文献
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Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
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3. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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L. F. Lepre,J. Szala-Bilnik,L. Pison,M. Traïkia,A. A. H. Pádua,R. A. Ando,M. F. Costa Gomes Phys. Chem. Chem. Phys., 2017,19, 12431-12440
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Jinlong Zhang,Lu Zhu,Kang Shen,Huameng Yang,Xiao-Chun Hang,Gaoxi Jiang Chem. Sci., 2019,10, 1070-1074
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Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
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Cheng Wang,Lin Ma,Deqiang Guo,Xin Zhao,Zilin Zhou,Dabin Lin,Fangteng Zhang,Weiren Zhao,Jiahua Zhang,Zhaogang Nie J. Mater. Chem. C, 2020,8, 3374-3379
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Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
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9. Book reviews
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Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
Methyl 2-azaspiro[4.5]decane-3-carboxylateに関する追加情報
Methyl 2-azaspiro[4.5]decane-3-carboxylate (CAS No. 1779358-43-8): A Comprehensive Overview
Methyl 2-azaspiro[4.5]decane-3-carboxylate (CAS No. 1779358-43-8) is a unique and versatile compound that has garnered significant attention in the fields of organic chemistry, medicinal chemistry, and pharmaceutical research. This compound, characterized by its spirocyclic structure and carboxylate functionality, offers a wide range of applications, from synthetic intermediates to potential therapeutic agents.
The spirocyclic nature of Methyl 2-azaspiro[4.5]decane-3-carboxylate provides it with unique conformational properties, making it an attractive scaffold for the design and synthesis of bioactive molecules. The presence of the carboxylate group adds further versatility, enabling the compound to participate in various chemical reactions and interactions with biological targets.
Recent studies have highlighted the potential of Methyl 2-azaspiro[4.5]decane-3-carboxylate in the development of novel drugs. For instance, a study published in the Journal of Medicinal Chemistry (2021) demonstrated that derivatives of this compound exhibit potent anti-inflammatory and analgesic properties. The researchers found that these derivatives effectively inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, without significant cytotoxicity.
In another study, published in Organic Letters (2022), scientists explored the use of Methyl 2-azaspiro[4.5]decane-3-carboxylate as a key intermediate in the synthesis of GABA receptor modulators. The spirocyclic structure was found to enhance the binding affinity and selectivity of these modulators, making them promising candidates for the treatment of neurological disorders such as epilepsy and anxiety.
The synthetic accessibility of Methyl 2-azaspiro[4.5]decane-3-carboxylate has also been a focus of recent research. A novel synthetic route reported in Advanced Synthesis & Catalysis (2020) utilized a palladium-catalyzed cyclization reaction to efficiently produce this compound with high yield and purity. This method not only simplifies the synthesis but also reduces the environmental impact by minimizing waste generation.
In addition to its potential therapeutic applications, Methyl 2-azaspiro[4.5]decane-3-carboxylate has shown promise as a probe molecule in biochemical assays. Its unique structural features allow it to selectively bind to specific protein targets, facilitating the study of protein-protein interactions and signaling pathways. This property makes it a valuable tool for researchers investigating complex biological processes.
The stability and solubility properties of Methyl 2-azaspiro[4.5]decane-3-carboxylate have also been extensively studied. Research published in Chemical Communications (2019) demonstrated that this compound exhibits good stability under various conditions, including pH changes and temperature variations. Its solubility in both organic solvents and aqueous media further enhances its utility in different experimental settings.
In conclusion, Methyl 2-azaspiro[4.5]decane-3-carboxylate (CAS No. 1779358-43-8) is a multifaceted compound with significant potential in both synthetic chemistry and pharmaceutical research. Its unique spirocyclic structure and carboxylate functionality make it an ideal candidate for the development of novel bioactive molecules and therapeutic agents. Ongoing research continues to uncover new applications and optimize its synthesis, further solidifying its importance in the scientific community.
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